Diphenyl sulfoxide

描述

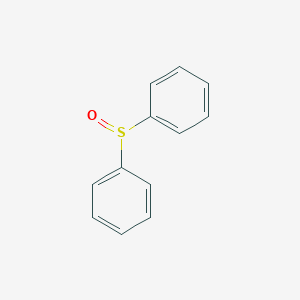

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzenesulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHHIJFTHRNPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022141 | |

| Record name | Phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Diphenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000362 [mmHg] | |

| Record name | Diphenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

945-51-7 | |

| Record name | Diphenyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfinylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V290005U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Diphenyl Sulfoxide and Its Derivatives

Oxidation of Diphenyl Sulfide (B99878) to Diphenyl Sulfoxide (B87167)

Electrophilic Aromatic Substitution for Diphenyl Sulfoxide Formation

Electrophilic aromatic substitution (EAS) provides a direct route to diaryl sulfoxides, including this compound, by reacting aromatic compounds with sulfur-containing electrophiles. Thionyl chloride, in the presence of Lewis acid catalysts, is a prominent reagent for this transformation.

Aluminum Chloride-Facilitated Reactions with Thionyl Chloride

The reaction of benzene (B151609) with thionyl chloride (SOCl₂) catalyzed by aluminum chloride (AlCl₃) is a well-established method for synthesizing this compound researchgate.netbartleby.comtandfonline.comresearchgate.netdoi.orgucwv.edumasterorganicchemistry.com. This Friedel-Crafts type reaction involves the electrophilic attack of a thionyl chloride-Lewis acid complex on the aromatic ring. The general stoichiometry often employed is a molar ratio of benzene to thionyl chloride to aluminum chloride of 2:1:1 researchgate.nettandfonline.com. This method can yield not only this compound but also diphenyl sulfide (Ph₂S) and other byproducts, depending on the reaction conditions researchgate.nettandfonline.comucwv.edu.

Reaction Conditions and Product Selectivity

The conditions under which the AlCl₃-catalyzed reaction of benzene with thionyl chloride is performed significantly influence the product distribution and yield.

Temperature: Conducting the reaction at approximately 70°C, with slow, piecewise addition of granular AlCl₃ to a 2:1 mixture of benzene and thionyl chloride, favors the formation of this compound. Under these conditions, a highly pure product (99.9%) can be obtained in an isolated yield of up to 85% researchgate.nettandfonline.com. In contrast, carrying out the reaction at around 0°C, with benzene added to a 1:1 mixture of SOCl₂ and AlCl₃, leads to a mixture of products, including diphenyl sulfide (37% yield) and this compound (27% yield), along with smaller amounts of other sulfur-containing compounds researchgate.nettandfonline.com.

Catalyst Choice: While AlCl₃ is commonly used, other Lewis acids like iron(III) chloride (FeCl₃) have also been studied. FeCl₃ catalysis tends to favor the formation of diphenyl sulfide over this compound compared to AlCl₃, indicating that FeCl₃ more effectively facilitates the reduction of sulfur's oxidation state researchgate.netucwv.edu.

Substrate Scope: When substituted benzenes are used, the directing effects of the substituents influence the regioselectivity. Methyl (-CH₃) groups primarily act as para-directors, with a minor ortho-directing effect, for diaryl sulfoxide formation. Chloro (-Cl) groups are exclusively para-directors for sulfoxide formation. Both methyl and chloro substituents are also exclusive para-directors for the formation of diaryl sulfides in these EAS reactions researchgate.netresearchgate.net.

Table 1: AlCl₃-Catalyzed Synthesis of this compound from Benzene and Thionyl Chloride

| Reaction Conditions | Molar Ratio (Benzene:SOCl₂:AlCl₃) | Temperature (°C) | Primary Product | Yield (%) | Reference |

| Piecewise addition of AlCl₃ to benzene/SOCl₂ mixture | 2:1:1 | ~70 | This compound | 85 | researchgate.nettandfonline.com |

| Addition of benzene to SOCl₂/AlCl₃ mixture | 2:1:1 (approx.) | ~0 | Diphenyl sulfide & this compound | Ph₂S: 37, Ph₂SO: 27 | researchgate.nettandfonline.com |

Proposed Mechanisms for Sulfur Reduction in Electrophilic Aromatic Substitution

In the AlCl₃-catalyzed reaction of benzene with thionyl chloride, a key mechanistic aspect involves the change in the sulfur oxidation state. Thionyl chloride contains sulfur in the +4 oxidation state (S(IV)). Under certain conditions, particularly at lower temperatures or with specific catalysts like FeCl₃, the reaction can lead to the formation of diphenyl sulfide, where sulfur is in the +2 oxidation state (S(II)) researchgate.nettandfonline.comucwv.edu. This transformation represents a novel reduction of sulfur's oxidation state during the electrophilic aromatic substitution process.

The proposed mechanism typically begins with the formation of an electrophilic complex between thionyl chloride and the Lewis acid (e.g., SOCl₂·AlCl₃) bartleby.comresearchgate.netmasterorganicchemistry.com. This complex then undergoes electrophilic attack on the benzene ring, forming a sigma complex (arenium ion) masterorganicchemistry.com. Subsequent deprotonation restores aromaticity, yielding the sulfoxide. However, pathways leading to diphenyl sulfide involve a reduction of the sulfur center, which is thought to occur through intermediate species and potentially involves electron transfer processes facilitated by the Lewis acid researchgate.nettandfonline.comucwv.edu. For instance, a dπ-pπ* back bond between Fe(III) and the O=S group is proposed to enhance sulfur reduction when FeCl₃ is used as a catalyst researchgate.net.

Oxidation with Gaseous Chlorine in Aqueous Media

The oxidation of sulfides to sulfones using gaseous chlorine in aqueous media is a known synthetic route google.comresearchgate.net. While these methods primarily target the formation of sulfones, sulfoxides are often formed as intermediates in these oxidation processes. For example, the reaction of diphenyl sulfide with chlorine gas bubbled through water can lead to diphenyl sulfone google.comresearchgate.net. The conditions typically involve using an excess molar amount of chlorine relative to the thioether, and the reaction can proceed smoothly below 100°C google.comresearchgate.net. Although specific yields of this compound as an isolated product are not detailed in this context, the method highlights the use of gaseous chlorine in aqueous environments for sulfur oxidation.

Deoxygenation Reactions Involving this compound

Deoxygenation reactions aim to remove the oxygen atom from the sulfoxide group, converting it back to a sulfide. This is a valuable transformation for modifying sulfur-containing compounds.

Photocatalytic Deoxygenation of Sulfoxides

Photocatalytic deoxygenation offers a mild and efficient method for converting sulfoxides to sulfides using visible light and a photocatalyst acs.orgnih.govresearchgate.netresearchgate.netthieme-connect.com. This approach is particularly attractive due to its mild reaction conditions and potential for high functional group tolerance, avoiding harsh reagents often employed in traditional deoxygenation methods acs.orgnih.govresearchgate.net.

The general mechanism involves a radical chain process, often initiated by the generation of phosphine (B1218219) radical cations from a photocatalyst and a phosphine (e.g., triphenylphosphine) acs.orgnih.govresearchgate.net. These radical cations can interact with sulfoxides via a polar/radical crossover process, leading to the cleavage of the S=O bond and formation of the corresponding sulfide acs.orgnih.govresearchgate.net. Various photocatalysts, such as iridium complexes (e.g., Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ or fac-Ir(ppy)₃) or titanium dioxide (TiO₂), have been successfully employed acs.orgnih.govresearchgate.netthieme-connect.com.

Table 2: Photocatalytic Deoxygenation of Sulfoxides

| Substrate (Sulfoxide) | Photocatalyst/System | Reductant/Additive | Conditions | Product (Sulfide) | Yield (%) | Reference |

| 4-bromophenyl methyl sulfoxide | PC1 or PC2 | PPh₃ | Visible light (Blue LED) | 4-bromophenyl methyl sulfide | Excellent | acs.orgnih.gov |

| Various sulfoxides | Ir-based photocatalysts | PPh₃ | Visible light | Corresponding sulfides | High | acs.orgnih.govresearchgate.net |

| This compound | TiO₂ | H₂O₂ | Visible light | Diphenyl sulfide | >99 | researchgate.netthieme-connect.com |

| This compound | Pt/HxMoO₃-y | H₂ | Visible light | Diphenyl sulfide | >99 | thieme-connect.com |

| This compound | Direct photolysis | None | UV light (254 nm) in benzene | Diphenyl sulfide | 7% | iastate.edu |

Note: PPh₃ refers to triphenylphosphine (B44618).

The photocatalytic deoxygenation of this compound to diphenyl sulfide has been demonstrated with high efficiency using various systems acs.orgnih.govresearchgate.netthieme-connect.comiastate.edu. For example, using Ir-based photocatalysts and triphenylphosphine under visible light irradiation can achieve high yields of diphenyl sulfide acs.orgnih.govresearchgate.net. Similarly, TiO₂ photocatalysis with hydrogen peroxide has also shown excellent results, converting this compound to diphenyl sulfide with over 99% yield researchgate.netthieme-connect.com. Direct photolysis of this compound, without a photocatalyst, has also been studied, but typically results in lower yields of the desired sulfide along with other byproducts iastate.edu.

Compound List

this compound (Ph₂SO)

Diphenyl sulfide (Ph₂S)

Thionyl chloride (SOCl₂)

Aluminum chloride (AlCl₃)

Iron(III) chloride (FeCl₃)

Benzene (PhH)

Toluene (B28343) (PhCH₃)

Chlorobenzene (PhCl)

Phenol (PhOH)

4-bromophenyl methyl sulfoxide

4-bromophenyl methyl sulfide

Triphenylphosphine (PPh₃)

Titanium dioxide (TiO₂)

Hydrogen peroxide (H₂O₂)

Iridium complexes (e.g., Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆, fac-Ir(ppy)₃)

Molybdenum oxide (MoO₃)

Platinum (Pt)

Mechanistic Investigations and Reaction Pathways in Diphenyl Sulfoxide Chemistry

Mechanism of Sulfoxide (B87167) Transfer Reactions Mediated by Diphenyl Sulfoxide/Triflic Anhydride (B1165640)

The combination of this compound (Ph₂SO) and triflic anhydride (Tf₂O) is a potent system for activating various functional groups. nih.govresearchgate.netnih.gov While often used for activating glycosyl donors, its reaction with certain substrates, such as oxathiane-based thioglycosides, leads to a highly stereoselective sulfoxide transfer reaction. nih.govresearchgate.net This process occurs under anhydrous conditions, with this compound serving as both the oxidant and the oxygen source. nih.govresearchgate.net Isotopic labeling studies have been instrumental in elucidating the mechanism of this transformation. nih.govresearchgate.netwhiterose.ac.uk

The reaction between this compound and triflic anhydride is proposed to generate several reactive intermediates. researchgate.net A key intermediate implicated in the sulfoxide transfer mechanism is the oxodisulfonium (S-O-S) dication. nih.govresearchgate.net Isotopic labeling experiments using ¹⁸O-labeled this compound (Ph₂S¹⁸O) have provided strong evidence for the formation of these S-O-S linked species. nih.govresearchgate.netwhiterose.ac.uk

The formation of the oxodisulfonium dication can be envisioned through a couple of pathways. One proposed route involves the initial attack of the sulfur atom of a substrate, like an oxathiane, on an electrophilic oxygen atom of an activated this compound species. nih.govresearchgate.net This would generate an activated oxathiane and diphenyl sulfide (B99878). nih.gov The subsequent reaction of the activated oxathiane with another equivalent of this compound would then yield the oxodisulfonium dication. nih.gov An alternative pathway could involve the direct reaction of the oxathiane with a dicationic species formed from this compound and triflic anhydride. nih.gov Regardless of the precise initial steps, the pathways converge at the formation of the crucial oxodisulfonium ion intermediate. nih.gov

These oxodisulfonium dications are highly reactive and serve as the key species responsible for the oxygen atom transfer to the substrate sulfide, resulting in the formation of a new sulfoxide. nih.govresearchgate.net

A significant feature of the reaction system is the occurrence of oxygen-exchange reactions between the oxodisulfonium dication intermediates and other sulfoxides present in the reaction mixture. nih.govresearchgate.net This exchange process has been demonstrated through experiments where pre-activation of ¹⁸O-labeled this compound leads to scrambling of the isotopic label with the oxygen atom of the oxathiane-S-oxide product. nih.gov

The oxygen-exchange reactions are reversible, which suggests that the stereochemical outcome of the sulfoxidation is under thermodynamic control. nih.govresearchgate.net This means that the final ratio of the sulfoxide stereoisomers is dictated by their relative thermodynamic stabilities rather than the kinetics of their formation. nih.govresearchgate.netnih.gov The system evolves towards the most stable stereoisomer, which is preferentially formed. nih.gov This reversibility provides a novel strategy for the stereoselective synthesis of sulfoxides, as the reaction can be driven towards the desired, thermodynamically favored product. nih.govresearchgate.net

Mechanism of Hydroxyl Activation by this compound

This compound, in combination with an activator like triflic anhydride, is widely used for the activation of hydroxyl groups, converting them into good leaving groups. nih.govresearchgate.netnih.gov This is a cornerstone of many synthetic methodologies, particularly in carbohydrate chemistry.

In the realm of glycosylation, the this compound/triflic anhydride system is effective for activating a broad range of glycosyl donors, including hemiacetals, glycals, and thioglycosides. nih.govresearchgate.netnih.gov The activation of a glycosyl hemiacetal is a prime example of dehydrative glycosylation. acs.org

The proposed mechanism commences with the activation of this compound by triflic anhydride to form a highly electrophilic triflyloxysulfonium ion. nih.gov The hydroxyl group of the glycosyl donor then attacks this activated species. acs.org Oxygen-18 labeling studies support the initial formation of an anomeric oxosulfonium intermediate. acs.org This reactive glycosyl species can be observed at low temperatures using NMR spectroscopy. acs.org This intermediate then serves as the activated glycosyl donor, ready to react with a glycosyl acceptor to form the desired glycosidic bond. acs.org In the absence of a nucleophile, this intermediate can be trapped, for instance, by a scavenger like 2-chloropyridine, to form a more stable anomeric pyridinium (B92312) species. acs.org

The stereochemical outcome of these glycosylation reactions can be highly dependent on the reaction conditions, such as the order of addition of reagents, which can influence the nature of the reactive intermediates. nih.gov

Mechanism of Oxidant Role of this compound

This compound itself can act as an oxidant, particularly when activated by triflic anhydride. nih.govresearchgate.netresearchgate.net In the sulfoxide transfer reactions discussed earlier, this compound is the source of the oxygen atom and thus formally oxidizes the sulfide substrate. nih.govresearchgate.net

The oxidizing power stems from the formation of the activated sulfoxide species upon reaction with triflic anhydride. nih.gov This activated species, likely a sulfonium (B1226848) salt, is highly electrophilic and can be attacked by a nucleophilic substrate, such as a sulfide. researchgate.net In the context of oxidizing a sulfide to a sulfoxide, the reaction proceeds via the formation of the oxodisulfonium dication intermediate, as detailed in section 3.1.1. nih.govresearchgate.net The transfer of the oxygen atom from the this compound moiety within this intermediate to the substrate sulfide completes the oxidation process. nih.govresearchgate.netwhiterose.ac.uk This mechanism is distinct from many other oxidation reactions as it proceeds under anhydrous conditions. nih.govresearchgate.net

Mechanistic Aspects of Convergent Three-Component Reactions

The initial step in the catalytic cycle involves the isomerization of vinylcyclopropanes (VCPs) into conjugated dienes. nih.govacs.orgacs.org This transformation is crucial as it converts the VCP, which might typically act as a three- or five-carbon unit in cycloadditions, into a four-carbon component suitable for a [4+2]-cycloaddition. acs.org The reaction pathway involves the oxidative addition of the VCP to the rhodium(I) catalyst, forming a rhodacyclohexene intermediate. acs.org This intermediate then undergoes a β-hydride elimination and reductive elimination sequence to furnish the conjugated diene. acs.org

The conjugated diene generated from the vinylcyclopropane (B126155) subsequently engages in a [4+2]-cycloaddition (Diels-Alder reaction). nih.govacs.orgacs.org The dienophile for this reaction is a vicinal tricarbonyl compound. nih.govacs.orgacs.org This tricarbonyl species, activated by a Lewis acid, reacts with the diene to form the final polysubstituted dihydropyran product. acs.org

The vicinal tricarbonyl compound, essential for the cycloaddition step, is not a starting material but is generated in situ. nih.govacs.orgacs.org Its formation is achieved through an oxygen atom transfer from this compound to a rhodium carbene, which is formed from the reaction between the rhodium(I) catalyst and the diazoester. acs.org The resulting Lewis-acid-activated metal carbene is trapped by this compound to give an oxonium ylide. acs.org The subsequent elimination of diphenyl sulfide from this ylide yields the vicinal tricarbonyl compound, completing the set of reactants needed for the key cycloaddition step. acs.org

Table 2: Mechanistic Steps in the Three-Component Reaction

| Step | Reactants | Catalyst/Reagent | Product |

|---|---|---|---|

| Carbene Formation | Diazoester | Rhodium(I) | Metal Carbene acs.org |

| Oxygen Atom Transfer | Metal Carbene, this compound | Lewis Acid | Vicinal Tricarbonyl Compound acs.org |

| Isomerization | Vinylcyclopropane | Rhodium(I) | Conjugated Diene acs.org |

Reaction with Bromine in Aqueous Acetic Acid and Oxygen Exchange with Water

When this compound is treated with bromine in a mixture of acetic acid and water enriched with ¹⁸O, the sulfoxide is primarily recovered unchanged, with only a minor amount of diphenyl sulfone produced. oup.com Crucially, the recovered this compound shows very slight incorporation of the ¹⁸O isotope from the water. oup.com

This observation is contrasted by the fact that this compound undergoes a facile oxygen exchange reaction with water in the presence of hydrobromic acid. oup.com This suggests that the presence of HBr, likely formed during the reaction with bromine, facilitates the exchange. The proposed mechanism for the exchange involves the protonation of the sulfoxide oxygen, followed by the nucleophilic attack of a water molecule on the sulfur atom.

The reaction with bromine likely proceeds through an intermediate that can either lead to the oxidation product (diphenyl sulfone) or undergo hydrolysis, which, under the acidic conditions, allows for the observed oxygen exchange with the aqueous solvent. oup.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetic Acid |

| Bromine |

| Diazoester |

| Dihydropyran |

| Diphenyl Sulfide |

| Diphenyl Sulfone |

| This compound |

| Hydrobromic Acid |

| Oxathiane |

| Thioglycoside |

| Triflic Anhydride |

| Vicinal Tricarbonyl Compound |

| Vinylcyclopropane |

Catalysis and Reaction Optimization in Diphenyl Sulfoxide Chemistry

Heterogeneous Catalysis for Sulfide (B99878) Oxidation

Heterogeneous catalysis offers advantages in terms of catalyst separation and recyclability, making it an attractive approach for industrial applications. Diphenyl sulfoxide (B87167) is often a product of sulfide oxidation, and various heterogeneous catalysts have been developed to facilitate this transformation efficiently.

Role of Metal Oxides (e.g., TiO₂, V-TiO₂)

Metal oxides, particularly titanium dioxide (TiO₂) in its various crystalline phases (anatase and rutile), have been extensively studied as heterogeneous catalysts for the oxidation of diphenyl sulfide (DPS) to diphenyl sulfoxide (DPSO) and further to diphenyl sulfone (DPSO₂), typically using hydrogen peroxide (H₂O₂) as the oxidant. The phase composition of TiO₂ significantly influences its catalytic activity. Rutile-containing TiO₂ samples, such as P25 (a mixture of anatase and rutile) and V-doped TiO₂, have shown better activity in the catalytic oxidation of diphenyl sulfide compared to anatase-only catalysts rsc.orguj.edu.plnih.govrsc.orgnih.gov.

Vanadium-doped TiO₂ (V-TiO₂) has demonstrated promising catalytic properties, with the optimal vanadium content influencing activity. For instance, a V-TiO₂ sample with a low vanadium content (0.02 mass%) exhibited superior catalytic performance in oxidizing diphenyl sulfide to diphenyl sulfonate, while higher vanadium loadings led to a decrease in activity researchgate.net. The presence of both anatase and rutile phases in TiO₂ is considered crucial for effective oxidation of DPS to DPSO, with the rutile phase being particularly important for the subsequent oxidation of DPSO to DPSO₂ rsc.orgnih.govrsc.orgnih.gov. Under UV irradiation, the photocatalytic activity is often enhanced, with calcined TiO₂ (containing both phases) showing the best performance rsc.org.

Supported Catalysts and Their Performance

Immobilizing catalytic species onto solid supports is a common strategy in heterogeneous catalysis. For DPSO-related chemistry, heteropolyacids (HPAs) and metal complexes have been supported on various materials. For example, molybdenum-containing heteropolyacids supported on silica (B1680970) matrices derived from citrus waste (e.g., SiO₂-OP100-PMo) have been used as heterogeneous catalysts for the selective oxidation of diphenyl sulfide to this compound. These supported catalysts demonstrated good activity and selectivity, with the catalytic performance being maintained after multiple reaction cycles conicet.gov.arconicet.gov.ar.

Molybdenum species immobilized on modified kaolinite (B1170537) (MKA-F) have also shown efficient catalytic activity for diphenyl sulfide oxidation, achieving high conversions and selectivities to diphenyl sulfone, and in some cases, sulfoxide, depending on the support modification conicet.gov.ar. Furthermore, ruthenium complexes, such as Ru₂(OAc)₄Cl, have been immobilized onto MCM-41, creating a heterogeneous catalyst that effectively oxidizes organic sulfides to sulfoxides with good recyclability purdue.edu.

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often leading to high activity and selectivity. DPSO participates in various homogeneous catalytic systems.

Rh(I)/La(III) Cocatalysis in Multicomponent Reactions

A notable application of DPSO in homogeneous catalysis is its involvement in a Rh(I)/La(III) cocatalytic three-component reaction with vinylcyclopropanes and diazoesters. This system leads to the formation of polysubstituted dihydropyrans. Mechanistic studies suggest that DPSO acts as an oxygen atom transfer agent to diazoesters, generating vicinal tricarbonyl compounds that then undergo cycloaddition with isomerized vinylcyclopropanes researchgate.netresearchgate.netacs.org.

Phosphotungstic Acid as Catalyst in Sulfide Oxidation

Phosphotungstic acid (H₃PW₁₂O₄₀), often abbreviated as PTA, is a well-established homogeneous catalyst for the oxidation of sulfides to sulfoxides and sulfones, typically using hydrogen peroxide as the oxidant researchgate.netepo.org. DPSO is a common product in these reactions. For instance, the oxidation of diphenyl sulfide to this compound using H₂O₂ in the presence of phosphotungstic acid as a catalyst has been optimized, achieving yields of up to 79.05% under specific conditions researchgate.net. Immobilized forms of phosphotungstic acid on materials like MCM-41 have also been explored for oxidation desulfurization processes researchgate.net.

Catalytic Cycle for Sulfoxide Covalent Catalysis

Sulfoxides, including this compound, can act as covalent catalysts in certain reactions, particularly in carbohydrate chemistry. In these mechanisms, the sulfoxide group is activated by an electrophilic reagent (e.g., triflic anhydride (B1165640), Tf₂O) to form a reactive intermediate, such as a sulfonium (B1226848) ion. This activated species then facilitates the transformation of a substrate, such as a glycosyl donor, by acting as a leaving group or by activating another part of the molecule.

In the context of glycosylation, a proposed catalytic cycle involves the activation of the hemiacetal hydroxyl group by a sulfonic anhydride in the presence of an acid scavenger. This leads to the formation of a glycosyl sulfonate intermediate, which then reacts with an external nucleophile to form the glycosidic bond acs.orgresearchgate.net. For example, this compound and triflic anhydride have been used to activate glycosyl donors like hemiacetals, glycals, and thioglycosides smolecule.comresearchgate.netnih.gov. In some instances, isotopic labeling studies have supported mechanisms involving sulfoxide covalent catalysis where the sulfoxide moiety is transferred or regenerated within the catalytic cycle nih.govnih.gov.

Optimization of Reaction Conditions for this compound Production

The efficient and selective synthesis of this compound (DPSO) is a critical aspect of its broader application in various chemical processes. The primary route for its production involves the oxidation of diphenyl sulfide (DPS). Optimizing the reaction conditions for this transformation is paramount to achieving high yields, desired purity, and cost-effectiveness, while also considering safety and environmental impact. Research has focused on several key parameters, including the choice and loading of catalysts, the type and stoichiometry of oxidizing agents, reaction temperature, reaction time, and the use of specific solvents or solvent-free conditions.

Catalyst Selection and Loading

The selection of an appropriate catalyst significantly influences the rate and selectivity of diphenyl sulfide oxidation. Various catalytic systems have been explored, with phosphotungstic acid (PTA) and titanium dioxide (TiO2) being prominent examples.

Phosphotungstic Acid (PTA): PTA has been employed as an effective catalyst for the oxidation of DPS using hydrogen peroxide (H2O2). Optimization studies using a Box-Behnken design revealed that a catalyst loading of 0.19 mmol/mol (or approximately 0.75% by weight in some studies) was near optimal for achieving high yields figshare.comresearchgate.netresearchgate.netresearchgate.net. For instance, under specific conditions, a PTA catalyst concentration of 0.75% yielded up to 84.3% this compound figshare.com. Another study reported a yield of 79.05% with a catalyst concentration of 0.19 mmol/mol researchgate.netresearchgate.net.

Titanium Dioxide (TiO2): TiO2, in its various crystalline phases (anatase and rutile), has also been investigated as a catalyst and photocatalyst. Studies indicate that rutile-containing TiO2 samples generally exhibit better catalytic activity for diphenyl sulfide oxidation compared to anatase-only phases nih.govrsc.org. Specifically, using rutile-TiO2 with H2O2 achieved a near 100% selectivity for this compound after just 15 minutes of reaction time nih.gov. The presence of both anatase and rutile phases, as found in P25 TiO2, is considered beneficial for effective oxidation, with the rutile phase being particularly important for the subsequent oxidation of this compound to diphenyl sulfone rsc.org.

Other Catalytic Systems: Heteropolyanions and supported catalysts have also shown promise. For example, PW12@ZIF-8 in water was found to be effective, with an optimal ratio of sulfide:H2O2:catalyst at 1:8:3 for complete conversion to sulfoxides researchgate.net. Heteropolyanions in toluene (B28343) with t-butylhydroperoxide (TBHP) as the oxidant achieved conversions ranging from 55% to 84% with high selectivity to sulfoxide conicet.gov.ar.

Oxidizing Agent and Stoichiometry

Hydrogen peroxide (H2O2) is the most commonly used oxidizing agent due to its availability, cost-effectiveness, and environmentally benign by-product (water). However, the molar ratio of H2O2 to diphenyl sulfide is a critical parameter for optimizing yield and preventing over-oxidation to diphenyl sulfone.

Hydrogen Peroxide (H2O2): Studies suggest that an H2O2–DPS molar ratio of 2:1 is effective for achieving high yields of this compound figshare.com. Other research indicates that using 2.5 equivalents of H2O2 can lead to higher yields, particularly when aiming for sulfone formation, but careful control is needed for sulfoxide selectivity researchgate.net. In a semi-batch process, an oxygen-sulfur ratio of 1.08 was found to be optimal for maximizing this compound yield researchgate.netresearchgate.net.

tert-Butylhydroperoxide (TBHP): TBHP has also been used as an oxidant, typically in toluene solvent. Optimal conditions involved using 1 ml of TBHP (5-6 M in decane) per millimole of diphenyl sulfide conicet.gov.ar.

Reaction Temperature and Time

Temperature and reaction time are intrinsically linked to reaction kinetics and selectivity.

Temperature: Reaction temperatures have been optimized across a range depending on the catalytic system and solvent. For PTA-catalyzed reactions in a microreactor, a temperature of 70 °C with a 25-minute residence time yielded 84.3% this compound figshare.com. In a different study utilizing PTA, a lower temperature of 30 °C with a 15-minute dosing time resulted in a 79.05% yield researchgate.netresearchgate.net. For TBHP oxidation in toluene, 80 °C for 6 hours proved effective conicet.gov.ar. Microreactor studies have also shown that reactions can be safely scaled up at 55 °C, maintaining near-isothermal conditions and minimizing thermal runaway risks figshare.com.

Reaction Time: The duration of the reaction is crucial for achieving complete conversion without promoting side reactions. In the case of rutile-TiO2 catalysis with H2O2, a reaction time of 15 minutes was sufficient for near 100% selectivity to this compound nih.gov. For PTA catalysis, residence times of 15 to 25 minutes have been reported as optimal figshare.comresearchgate.netresearchgate.net.

Solvent Effects and Solvent-Free Conditions

The choice of solvent can significantly impact reaction rate, selectivity, and product isolation.

Solvents: Acetonitrile (B52724), water, ethanol (B145695), and toluene have been used as reaction media nih.govresearchgate.netconicet.gov.ar. For example, ethanol and water were found to favor high chemoselectivity for sulfoxide formation researchgate.net. However, some solvents like acetonitrile can promote the formation of diphenyl sulfone as the sole product researchgate.net.

Solvent-Free Conditions: The development of solvent-free methods is advantageous for green chemistry principles. Optimized solvent-free conditions using H2O2 and a catalyst have been reported to provide high yields of diphenyl sulfone researchgate.net.

Optimization Data Summary

The optimization of this compound production involves a careful balance of these parameters. The following tables summarize key findings from various studies:

Table 1: Optimization of this compound Production using Hydrogen Peroxide

| Catalyst | Oxidizing Agent | Solvent | Key Optimized Conditions | Yield (%) | Reference |

| PTA | H2O2 | Not specified | 0.75% catalyst loading, 25 min residence time, 70 °C, H2O2:DPS molar ratio 2 | 84.3 | figshare.com |

| Rutile-TiO2 | H2O2 | Acetonitrile | 15 min reaction time | ~100% sel. to Ph2SO | nih.gov |

| PW12@ZIF-8 | H2O2 | Water | Sulfide:H2O2:Catalyst ratio 1:8:3 | High | researchgate.net |

| Not specified | H2O2 | Solvent-free | 40 mg catalyst, 2.5 equiv. H2O2 | High | researchgate.net |

| PTA | H2O2 | Semi-batch | 0.19 mmol/mol catalyst, O2:S ratio 1.08, 30 °C, 15 min dosing time | 79.05 | researchgate.net, researchgate.net |

Table 2: Optimization of this compound Production using TBHP

| Catalyst | Oxidizing Agent | Solvent | Key Optimized Conditions | Yield (%) | Reference |

| Heteropolyanions | TBHP | Toluene | 1 mol% catalyst, 80 °C, 6 h | 55-84 | conicet.gov.ar |

These findings highlight the significant impact of optimizing reaction parameters, demonstrating that careful selection of catalysts, oxidants, temperatures, and reaction times can lead to high yields and selectivities for this compound production.

Coordination Chemistry of Diphenyl Sulfoxide As a Ligand

Diphenyl Sulfoxide (B87167) as a Neutral Monodentate Ligand

Diphenyl sulfoxide is well-established as a neutral, monodentate ligand in coordination chemistry. researchgate.netijcce.ac.irusp.ac.fjusp.ac.fjasianpubs.orgajrconline.orgtubitak.gov.trijcce.ac.ircapes.gov.br Its coordination to metal centers occurs primarily through the oxygen atom of the sulfoxide moiety, which possesses a readily available lone pair of electrons. researchgate.netijcce.ac.irusp.ac.fjusp.ac.fjasianpubs.orgajrconline.orgtubitak.gov.trijcce.ac.ircapes.gov.br This mode of binding is consistently confirmed by spectroscopic analysis, particularly infrared (IR) spectroscopy. The characteristic S=O stretching frequency of free DPSO, typically observed around 1050-1070 cm⁻¹, shifts to lower wavenumbers (e.g., 1025-1150 cm⁻¹) upon coordination to a metal ion. asianpubs.orgcapes.gov.brresearchgate.netrsc.org This observed shift indicates a weakening of the S=O bond due to the donation of electron density from the oxygen atom to the metal center, thereby confirming its role as an oxygen donor ligand.

Platinum(II) Complexes with this compound

This compound has been extensively studied as a ligand in platinum(II) coordination chemistry, particularly in complexes designed for potential medicinal applications. These studies often involve platinum(II) chloride complexes with N-donor heterocyclic ligands, where DPSO acts as a neutral sulfur-donor ligand.

Factors Affecting Stability of Platinum(II) Complexes

The stability of platinum(II) complexes incorporating this compound is influenced by several factors, including the nature of the other ligands and the resulting stereochemistry. Comparative studies between DPSO and other sulfoxides, such as tetrahydrothiophene-1-oxide (TMSO), have shown that DPSO complexes tend to exhibit greater stability and favor specific isomeric forms mdpi.comresearchgate.netmdpi.comnih.gov. Computational studies, including Density Functional Theory (DFT), have been instrumental in understanding these stability trends, correlating them with ligand properties and geometric arrangements researchgate.netmdpi.com. The principle of hard and soft acids and bases (HSAB) also provides a theoretical framework, suggesting that platinum(II), a soft acid, forms stable complexes with soft bases like the sulfur atom in DPSO nahrainuniv.edu.iq.

Structural Studies (X-ray Diffraction, NMR Spectroscopy)

The structural characterization of platinum(II) complexes with this compound relies on a combination of spectroscopic techniques and crystallographic methods. X-ray diffraction analysis provides detailed information about the solid-state structure, including bond lengths, bond angles, and molecular packing mdpi.comresearchgate.netmdpi.com. In solution, multinuclear NMR spectroscopy, encompassing 1H, 13C, 15N, and crucially 195Pt NMR, is employed to elucidate the coordination environment and confirm the presence and bonding of ligands mdpi.comresearchgate.netmdpi.comnih.gov.

The 195Pt NMR chemical shifts are particularly valuable for distinguishing between cis and trans isomers. For platinum(II) complexes with DPSO, the 195Pt resonance signals are typically observed in the range of -3095 to -3010 ppm. These values indicate a greater degree of shielding for the platinum nucleus in complexes containing DPSO compared to analogous cis isomers with TMSO, which resonate in the range of -3000 to -3010 ppm mdpi.com.

Table 2: 195Pt NMR Chemical Shifts for Platinum(II) Complexes with Sulfoxides

| Complex Type | Sulfoxide Ligand | 195Pt NMR Chemical Shift (ppm) | Isomer Type | Citation |

| cis-[PtCl2(dstp)(TMSO)] | TMSO | -3000 to -3010 | cis | mdpi.com |

| trans-[PtCl2(dstp)(DPSO)] | DPSO | -3095 to -3010 | trans | mdpi.com |

Note: dstp represents various 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidine ligands.

Cis-/Trans Isomerism and Stereochemistry in Platinum(II) Complexes

Platinum(II) complexes with a square-planar geometry, such as those involving dichloride ligands and N-donor ligands, can exist as cis or trans isomers mdpi.commdpi.comresearchgate.net. The stereochemistry of these complexes is significantly influenced by the trans effect of the coordinated ligands mdpi.commdpi.com. Research indicates that platinum(II) complexes featuring this compound often adopt a trans configuration, for example, with the general formula trans-[PtCl2(dstp)(DPSO)], where dstp is a 1,2,4-triazolo[1,5-a]pyrimidine derivative mdpi.comresearchgate.netmdpi.com. In contrast, complexes with tetrahydrothiophene-1-oxide (TMSO) under similar conditions tend to form cis isomers, cis-[PtCl2(dstp)(TMSO)] mdpi.comresearchgate.netmdpi.com. The ability to selectively synthesize and characterize these isomers is critical, as their properties, including potential biological activity, can differ significantly mdpi.comresearchgate.net.

Dioxouranium(VI) Complexes with this compound

This compound also serves as a secondary ligand in the synthesis of dioxouranium(VI) complexes, often in combination with primary ligands like semicarbazones derived from 4-aminoantipyrine (B1666024) tubitak.gov.trtubitak.gov.tr.

Synthesis and Characterization of Ten-Coordinated Complexes

The synthesis of these dioxouranium(VI) complexes typically involves the reaction of dioxouranium(VI) acetate (B1210297) with appropriate semicarbazone ligands in the presence of this compound, usually in a solvent like ethanol (B145695) tubitak.gov.trtubitak.gov.tr. The resulting mixed-ligand complexes are often characterized by the general formula [UO2(CH3COO)2(L)·DPSO], where 'L' denotes the semicarbazone ligand tubitak.gov.trtubitak.gov.tr. These complexes are proposed to exhibit a high coordination number of ten around the dioxouranium(VI) ion researchgate.netscirp.orgtubitak.gov.trtubitak.gov.tr. Characterization methods employed include elemental analyses, conductivity measurements, determination of molecular weight and magnetic moments, and infrared (IR) spectroscopy tubitak.gov.trtubitak.gov.tr. IR spectroscopy is used to confirm the coordination of the semicarbazone and this compound ligands to the uranyl center, as well as to identify the nature of other coordinated anions tubitak.gov.trtubitak.gov.tr.

List of Compounds Mentioned:

this compound (DPSO)

Lanthanide(III) ions

Platinum(II) ions

Dioxouranium(VI) ions

Tetrahydrothiophene-1-oxide (TMSO)

5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp)

5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine (dbtp)

5-methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp)

5,7-diphenyl-1,2,4-triazolo[1,5-a]pyrimidine (dptp)

Semicarbazones (general term)

4-aminoantipyrine

Dioxouranium(VI) acetate

K2PtCl4

Cisplatin

Transplatin

N-(diphenylphosphoryl)benzamide (HL)

Computational and Theoretical Studies of Diphenyl Sulfoxide

Density Functional Theory (DFT) Calculations

DFT has emerged as a cornerstone for understanding the electronic structure and properties of molecules like diphenyl sulfoxide (B87167). Its ability to balance accuracy with computational cost makes it an indispensable tool for predicting various molecular characteristics.

Molecular Structure and Geometry Optimization

Geometry optimization using DFT is crucial for determining the most stable conformation of diphenyl sulfoxide and obtaining accurate structural parameters such as bond lengths and angles. These calculations provide insights into the molecule's three-dimensional arrangement, which directly influences its physical and chemical properties. For instance, studies on related platinum(II) complexes involving this compound have shown that DFT-optimized geometries generally agree well with experimental X-ray diffraction data, validating the computational approach for structural analysis mdpi.commdpi.com. While specific bond lengths and angles for isolated this compound from these studies were not detailed, the methodology is well-established for such analyses.

Electronic Properties (HOMO-LUMO, MEP, NLO)

DFT calculations are instrumental in characterizing the electronic landscape of this compound.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding gap are fundamental parameters. This gap is a key indicator of a molecule's chemical reactivity, kinetic stability, and electron conductivity physchemres.orgwebofjournals.comnih.govmdpi.comacs.org. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater tendency for electron transfer.

Molecular Electrostatic Potential (MEP): MEP mapping provides a visual representation of the electron density distribution across the molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and predicting sites of electrophilic and nucleophilic attack physchemres.orgmdpi.comresearchgate.net.

Non-Linear Optical (NLO) Properties: DFT methods are also employed to predict the non-linear optical responses of molecules, which are critical for applications in optoelectronics and photonics physchemres.orgacs.org.

Spectroscopic Parameter Prediction (NMR, UV-Vis)

Computational methods, particularly DFT coupled with the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict spectroscopic parameters, aiding in the interpretation of experimental data and structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. Studies benchmark various DFT functionals and basis sets to achieve high prediction accuracy, often correlating well with experimental values mdpi.comnih.govnih.gov. For this compound, experimental ¹H and ¹³C NMR data in CDCl₃ have been reported, showing characteristic signals for the phenyl rings mdpi.com:

¹H NMR (CDCl₃): δ = 7.50 (m, 4H, o-C₆H₅), 2.40 (m, 2H, p-C₆H₅), 7.85 (m, 4H, m-C₆H₅)

¹³C NMR (CDCl₃): δ = 127.7 (o-C₆H₅), 128.8 (m-C₆H₅), 133.2 (p-C₆H₅), 140.8 (S-C₆H₅) DFT predictions aim to reproduce these values, aiding in spectral assignments and confirming molecular structures mdpi.commdpi.comnih.gov.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra, predicting wavelengths of maximum absorption (λmax) and oscillator strengths. These calculations help in understanding the electronic transitions responsible for the molecule's color and its behavior under UV irradiation nih.govacs.orgacs.org.

Mechanistic Modeling and Reaction Pathway Analysis

Computational studies are crucial for dissecting the intricate mechanisms of reactions involving this compound, providing a deeper understanding of intermediate formation and transition states.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling, particularly with ¹⁸O, plays a vital role in tracing the origin of oxygen atoms during oxidation reactions involving this compound. For example, studies on oxidation reactions mediated by this compound and triflic anhydride (B1165640) have utilized ¹⁸O labeling to support mechanisms involving the formation of oxodisulfonium (S-O-S) dication intermediates. These experiments help confirm proposed pathways, such as oxygen atom transfer, and provide evidence for the reversibility of oxygen-exchange reactions within these intermediates researchgate.netnih.gov. Similarly, isotopic labeling experiments with ¹⁸O have been used in studies of sulfide (B99878) oxidation to elucidate the role of water or other oxygen sources in the reaction mechanism rsc.orgacs.org.

Theoretical Studies on Supramolecular Interactions

Beyond its intrinsic electronic and structural properties, this compound's role in supramolecular chemistry and its interactions with other molecules are also explored theoretically. Computational methods are employed to analyze non-covalent interactions, such as hydrogen bonding and π-π stacking, which dictate crystal packing and the formation of larger molecular assemblies researchgate.netresearchgate.netacs.org. Theoretical studies, including MEP surface analysis and Quantum Theory of Atoms in Molecules (QTAIM), help to quantify and visualize these interactions, providing insights into the driving forces behind supramolecular organization researchgate.netresearchgate.net.

Compound List:

this compound (DPSO)

Tetrahydrothiophene-1-oxide (TMSO)

Dimethyl sulfoxide (DMSO)

Triflic anhydride

Platinum(II) complexes

Phenyl sulfide

Chirality and Stereochemical Predictionsnih.govnih.gov

Sulfoxides, including this compound, possess a stereogenic sulfur atom, making them potentially chiral. The inversion of configuration at the sulfur atom, known as pyramidal inversion, is a key stereochemical process. Theoretical studies have investigated the mechanism and energy barriers associated with this inversion.

Research employing ab initio and DFT methods has been used to study the pyramidal inversion mechanism in various sulfoxides, including this compound acs.org. These studies aim to determine computational levels suitable for accurately predicting geometrical and energetic parameters. For this compound, it has been theoretically predicted that the resonance effect of the phenyl rings stabilizes the transition state conformations. This stabilization leads to a decrease in the energy barrier for pyramidal inversion by approximately 3 kcal/mol compared to similar sulfoxides lacking phenyl substituents acs.org.

Table 1: Pyramidal Inversion Mechanism of Sulfoxides (Theoretical Study)

| Sulfoxide Type | Computational Method | Pyramidal Inversion Barrier | Notes |

| General Sulfoxides (e.g., methyl phenyl, benzyl (B1604629) phenyl) | DFT B3LYP/6-311G(d,p) | 38.7 – 47.1 kcal/mol | Range reported for various studied sulfoxides acs.org |

| This compound (Ph₂SO) | DFT B3LYP/6-311G(d,p) | ~3 kcal/mol lower than comparable non-phenylated sulfoxides | Resonance effect of phenyl rings stabilizes transition state acs.org |

Quantum Chemical Calculations for Molecular Structurenih.gov

Quantum chemical calculations are fundamental for determining the precise molecular structure, electronic distribution, and reactivity of compounds like this compound. These methods provide detailed insights into bond lengths, bond angles, and electronic properties such as frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps.

Table 2: Quantum Chemical Calculation Methodologies for Sulfoxides

| Study/Context | Computational Method | Basis Set | Focus/Application |

| Pyramidal Inversion of Sulfoxides | Ab initio and DFT | B3LYP/6-311G(d,p) | Geometrical and energetic parameter convergence, inversion barriers acs.org |

| Diphenylsulfoxide Solubility Study | Density Functional Theory (DFT) | Not specified | Electronic structure of single molecules, molecular clusters, mixed clusters rsc.org |

| General DFT Applications in Chemistry | DFT (B3LYP) | 6-311G+(d,p), 6-311G** | Molecular structure optimization, electronic properties, FMOs, MESP, reactivity |

| General DFT Applications | DFT | LAV2P | Optimized geometry, electronic properties |

| General DFT Applications | DFT | WB97XD | Structural properties mdpi.com |

Supramolecular Chemistry and Crystal Engineering Involving Diphenyl Sulfoxide

Diphenyl Sulfoxide (B87167) as a Co-Crystal Former

Diphenyl sulfoxide is recognized as a potent co-crystal former, primarily due to the strong hydrogen bond accepting capability of its sulfoxide group. acs.orgacs.org This allows it to readily form co-crystals with a range of molecules that can act as hydrogen bond donors, particularly those containing N-H functional groups. acs.org The formation of these co-crystals can significantly alter the physicochemical properties of the active pharmaceutical ingredient (API), a strategy of considerable interest in the pharmaceutical industry. ucc.ie

The sulfoxide group in DPSO can interact with hydrogen bond donors in a discrete, "capping" fashion or in a bifurcated, "bridging" manner, leading to diverse supramolecular architectures. acs.org Studies have shown the successful cocrystallization of DPSO with various co-formers, demonstrating its reliability in forming robust supramolecular synthons. acs.org For instance, the co-crystallization of DPSO with diiodotetrafluorobenzene derivatives has been investigated, highlighting the role of halogen bonding in directing the crystal packing. ucc.ie

Intermolecular Interactions in Crystalline Materials

The crystal structures of materials containing this compound are stabilized by a complex interplay of various intermolecular interactions. These non-covalent forces, including hydrogen bonding, π-π stacking, and halogen bonding, are fundamental to the process of molecular self-assembly and the formation of supramolecular architectures. rsc.orgresearchgate.net

Hydrogen Bonding Networks

For example, in the solvated crystal of 5,5-diphenyl-2-thioxoimidazolidin-4-one with dimethyl sulfoxide (a related sulfoxide), N-H···O hydrogen bonds are the primary interactions linking the solvent and solute molecules. iucr.org

Pi-Pi Stacking and Aromatic Interactions

The two phenyl rings of this compound provide sites for π-π stacking and other aromatic interactions. libretexts.org These interactions, which arise from the electrostatic and dispersion forces between aromatic rings, contribute significantly to the stabilization of the crystal lattice. nih.gov The geometry of these interactions can vary, with common arrangements including face-to-face (sandwich) and parallel-displaced stacking. libretexts.org

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is another important non-covalent interaction that can be exploited in crystal engineering with this compound. researchgate.net This interaction involves the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the oxygen atom of the sulfoxide group. researchgate.netoup.com The strength and directionality of halogen bonds make them a valuable tool for controlling the self-assembly of molecules in the solid state. researchgate.netacs.org

Studies have shown that DPSO can form co-crystals with halogen bond donors like diiodotetrafluorobenzene, where C–I···O=S halogen bonds are the dominant interactions. ucc.ieoup.com In some cases, the sulfoxide oxygen can act as a bifurcated halogen bond acceptor. oup.com Additionally, other weak non-covalent interactions, such as C-H···π and van der Waals forces, play a collective role in stabilizing the crystal packing. iucr.orgscispace.com

Crystal Packing and Polymorphism

The way molecules are arranged in a crystal, known as crystal packing, is determined by the sum of all intermolecular interactions. acs.org this compound and its derivatives can exhibit polymorphism, which is the ability of a compound to exist in more than one crystalline form. researchgate.netbohrium.comyoutube.com These different polymorphs have the same chemical composition but differ in their crystal packing and, consequently, their physical properties. researchgate.net

The specific arrangement of DPSO molecules in a crystal is a result of the balance between various competing non-covalent interactions. acs.org For instance, the interplay between strong hydrogen bonds and weaker π-π stacking or halogen bonds can lead to different packing motifs and, potentially, different polymorphic forms. bohrium.com The conformation of the DPSO molecule itself can also influence the crystal packing. acs.org Understanding the factors that control crystal packing is crucial for predicting and controlling the properties of crystalline materials. youtube.com The study of polymorphism in systems containing diphenyl ether, a structurally related compound, has also been a subject of interest. capes.gov.br

Role in Self-Assembly and Supramolecular Synthons

This compound is a valuable component in the toolkit of supramolecular chemistry for the construction of self-assembled systems. magtech.com.cn The concept of supramolecular synthons, which are robust and predictable non-covalent interaction patterns, is central to the rational design of functional materials. ucc.iechimia.ch The sulfoxide group, with its strong hydrogen and halogen bond accepting capabilities, forms reliable synthons with appropriate donor molecules. acs.orgucc.ie

The self-assembly of molecules containing DPSO is driven by the hierarchical formation of these non-covalent interactions. pnas.org For example, strong hydrogen bonds might first direct the formation of one-dimensional chains, which then assemble into two- or three-dimensional structures through weaker interactions like π-π stacking and van der Waals forces. pnas.org This hierarchical self-assembly process allows for the construction of complex and well-defined supramolecular architectures. pnas.org The predictable nature of the interactions involving the sulfoxide group makes DPSO a useful tool for creating supramolecular polymers and gels. nsf.govresearcher.life

Compound Names

| Compound Name |

| 1,4-Diiodotetrafluorobenzene |

| 5,5-Diphenyl-2-thioxoimidazolidin-4-one |

| Diphenyl ether |

| This compound |

| Dimethyl sulfoxide |

Research Findings on Intermolecular Interactions

| Interaction Type | Key Findings | References |

| Hydrogen Bonding | The sulfoxide group is a potent hydrogen bond acceptor, forming strong N-H···O=S bonds. It can act as a discrete "capping" or a bifurcated "bridging" acceptor. | ucc.ie, acs.org, researchgate.net |

| Pi-Pi Stacking | Phenyl rings of DPSO engage in π-π stacking interactions (sandwich and parallel-displaced), contributing to lattice stabilization. | mdpi.com, libretexts.org, nih.gov |

| Halogen Bonding | The sulfoxide oxygen acts as a halogen bond acceptor, forming C–I···O=S bonds with donors like diiodotetrafluorobenzene. | researchgate.net, ucc.ie, oup.com |

| Polymorphism | The interplay of various non-covalent interactions can lead to different crystal packing and polymorphic forms of DPSO-containing materials. | researchgate.net, bohrium.com, acs.org |

| Supramolecular Synthons | The sulfoxide group forms reliable and predictable non-covalent interaction patterns, making it a valuable synthon in supramolecular chemistry. | ucc.ie, acs.org, chimia.ch |

Applications of Diphenyl Sulfoxide in Materials Science Research

Development of New Materials and Coatings

Diphenyl sulfoxide (B87167) is increasingly recognized for its role in the creation of novel materials and functional coatings. Its chemical properties allow it to enhance material performance and enable new technological applications.

In the field of optoelectronics, diphenyl sulfoxide (DPSO) has been investigated for its potential in stabilizing precursor films for perovskite solar modules perovskite-info.com. Researchers have utilized DPSO as an electron acceptor, combining it with perovskite precursor solutions. This combination has been shown to effectively enlarge the nucleation energy barrier, thereby retarding the natural nucleation of perovskite during the slot-die coating process and stabilizing the wet precursor film perovskite-info.com. Such advancements are crucial for improving the efficiency and longevity of solar energy technologies.

Furthermore, this compound serves as a precursor in the synthesis of advanced polymers. For instance, soluble, amorphous poly(arylene ether ether sulfoxide)s can be synthesized, which are then converted into semicrystalline poly(arylene ether ether sulfide)s. This approach allows for precise control over molecular weight and end-group structure in high-performance polymer particles intended for composite matrices kpi.ua. The compound's versatility also extends to its potential use in engineering plastics, green energy materials, and optoelectronic devices, underscoring its broad applicability in the development of next-generation materials lookchem.com.

Dielectric Properties Research and Modeling of Sulfur Compounds

The study of dielectric properties is fundamental to understanding how materials interact with electric fields, which is critical for applications such as energy storage, high-frequency electronics, and microwave-assisted processes. This compound plays a role in this research, both as a model compound and as a dopant influencing material behavior.

Research into the dielectric properties of sulfur-containing compounds, often found in materials like coal, utilizes model molecules such as diphenyl sulfide (B99878), this compound, and diphenyl sulfone to understand structure-property relationships nih.govnih.gov. Studies have indicated that the dielectric constant (ε') generally increases with the degree of oxidation of sulfur-containing aromatic compounds, with diphenyl sulfone exhibiting a higher ε' than this compound, which in turn has a higher ε' than diphenyl sulfide nih.gov. For example, values for the real part of the dielectric constant (ε') at specific frequencies have been reported as approximately 0.34 for diphenyl sulfide, 0.61 for this compound, and 1.24 for diphenyl sulfone nih.gov. This trend is attributed to the increasing polarity of the sulfoxide and sulfone groups . However, some studies suggest a different ordering, with this compound showing a higher ε' than diphenyl sulfone nih.gov. These compounds also exhibit distinct dielectric loss (ε'') values, with diphenyl sulfone, this compound, and diphenyl sulfide showing maximum ε'' values of 1.24, 0.61, and 0.34, respectively nih.gov. The dielectric response of these sulfur compounds differs significantly from their sulfur-free analogs, influencing their microwave absorption capabilities nih.gov.

This compound has also been investigated as a dopant in polymer matrices, such as polystyrene and polymethylmethacrylate. Doping with this compound has been shown to increase the relative permittivity of these polymer films researchgate.net. Furthermore, studies on diaryl molecules, including this compound, in polystyrene matrices have explored dielectric relaxation processes, revealing that these molecules undergo molecular rotation with activation energy barriers of approximately 60 kJ mol⁻¹ or higher, depending on substituent size lakeheadu.ca.

Table 1: Dielectric Properties Comparison of Sulfur Compounds

| Compound | Dielectric Constant (ε') | Dielectric Loss (ε'') | Frequency Range | Source |

| Diphenyl Sulfide | ~0.34 | ~0.34 (max) | 10³–10⁶ Hz | nih.gov |

| This compound | ~0.61 | ~0.61 (max) | 10³–10⁶ Hz | nih.gov |

| Diphenyl Sulfone | ~1.24 | ~1.24 (max) | 10³–10⁶ Hz | nih.gov |

| This compound | Higher than Sulfone | N/A | 9-11 GHz | nih.gov |

| Diphenyl Sulfone | Lower than Sulfoxide | N/A | 9-11 GHz | nih.gov |

| Diphenyl Sulfide | Lowest | N/A | 9-11 GHz | nih.gov |

| This compound | >= 60 kJ mol⁻¹ | N/A | Molecular Rotation | lakeheadu.ca |

Mesoporous Materials for Catalysis

Mesoporous materials, characterized by their high surface area and tunable pore sizes, are vital in heterogeneous catalysis. This compound is frequently encountered in this context as a product of the selective oxidation of diphenyl sulfide, where mesoporous catalysts play a crucial role.

Mesoporous materials such as titanium dioxide (TiO₂) and various mesoporous silicas (e.g., TS-1, MCM-41) have been developed as efficient catalysts for the selective oxidation of diphenyl sulfide to this compound and diphenyl sulfone nih.gove3s-conferences.orgresearchgate.netresearchgate.netagh.edu.plresearchgate.netrsc.orgrsc.org. For instance, rutile-phase TiO₂ in the presence of hydrogen peroxide can achieve near 100% conversion of diphenyl sulfide to this compound with high selectivity within 15 minutes nih.govrsc.org. Anatase-phase TiO₂ tends to favor the formation of diphenyl sulfone, while rutile-phase TiO₂ demonstrates superior selectivity for this compound nih.govrsc.org. Doped TiO₂ materials, such as those containing vanadium, have also shown high catalytic activity and selectivity in these oxidation reactions nih.govrsc.org.

Mesoporous silicalite-1 (TS-1) and titanium-containing mesoporous silicas like Ti-MCM-41 have proven effective in catalyzing the oxidation of diphenyl sulfide. Mesoporous TS-1, in particular, exhibits enhanced catalytic activity for bulky organic molecules like diphenyl sulfide compared to traditional microporous TS-1, achieving high conversion rates (e.g., 97.3% for diphenyl sulfide) e3s-conferences.org. Modified MCM-41 materials, such as those impregnated with calcium and phosphorus (Ca/P MCM-41), have also been employed in mechanochemical oxidation processes, demonstrating good selectivity for this compound production researchgate.netutb.cz. These catalysts facilitate the controlled synthesis of this compound, a key intermediate in various chemical processes.

Table 2: Mesoporous Catalysts for Diphenyl Sulfide Oxidation to this compound

| Catalyst Type / Modification | Oxidant / Conditions | Diphenyl Sulfide Conversion (%) | This compound Selectivity (%) | Source |

| Rutile-TiO₂ | H₂O₂ | ~100% (in 15 min) | ~100% | nih.govrsc.org |

| Mesoporous TS-1 | H₂O₂ / Methanol, 50 °C, 5 h | 97.3% | N/A | e3s-conferences.org |

| Ti-MCM-41 | H₂O₂ | Promising activity | Promising selectivity | researchgate.netagh.edu.pl |

| Ca/P MCM-41 | Mechanochemical oxidation | ~30% | 62-76% | researchgate.netutb.cz |

| Anatase-TiO₂ | H₂O₂ | N/A | Favors Diphenyl Sulfone | nih.govrsc.org |

| V-doped TiO₂ | H₂O₂ | ~100% | High selectivity to Sulfone | nih.gov |

Compound List

this compound (DPSO)

Diphenyl sulfide (DPS)

Diphenyl sulfone (DPSS)

Titanium dioxide (TiO₂)

Anatase (TiO₂ phase)

Rutile (TiO₂ phase)

TS-1 (Titanium Silicalite-1)

MCM-41 (Mobil Composition of Matter No. 41)

Hydrogen peroxide (H₂O₂)

Ethyl isocyanate acrylate (B77674)

4,4′-thiodibenzenethiol

Polystyrene (PS)

Polymethylmethacrylate (PMMA)

Formamidinium-cesium (FACs)

Octadecane thiol

Dibenzothiophene

Environmental Aspects of Diphenyl Sulfoxide

Photocatalytic Degradation of Sulfur Compounds

The photocatalytic oxidation of organic sulfides is a significant area of research for environmental remediation. In these processes, diphenyl sulfide (B99878) is often used as a model compound, and its oxidation leads to the formation of diphenyl sulfoxide (B87167), which is subsequently oxidized to diphenyl sulfone. This degradation pathway effectively breaks down less desirable sulfur compounds into more oxidized forms.

Titanium dioxide (TiO₂) is a widely used photocatalyst in these reactions due to its high chemical stability, low cost, and lack of toxicity. The efficiency and selectivity of the photocatalytic oxidation of diphenyl sulfide to diphenyl sulfoxide and then to diphenyl sulfone can be influenced by the crystal phase of the TiO₂ used (anatase or rutile) and the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).

Research has shown that under UV irradiation, the photocatalytic process significantly enhances the conversion of diphenyl sulfide. The reaction proceeds in two main steps: the initial oxidation of diphenyl sulfide to this compound, and the subsequent oxidation of this compound to diphenyl sulfone.

Key research findings on the photocatalytic oxidation of diphenyl sulfide are summarized below:

Role of TiO₂ Polymorphs : The anatase and rutile crystal phases of TiO₂ exhibit different behaviors. The reaction at anatase primarily yields diphenyl sulfone, while in the presence of rutile, a complete conversion to this compound can be achieved with high selectivity in a short time.

Influence of Oxidants : Hydrogen peroxide is a crucial component in these reactions, acting as a "green oxidant" because its only byproduct is water. In the absence of H₂O₂, no conversion of diphenyl sulfide is observed.

Effect of Dopants : Doping TiO₂ with metals like zinc, tin, or vanadium can alter the catalyst's activity and selectivity. For instance, Zn-TiO₂ was found to be highly selective in converting diphenyl sulfide exclusively to this compound. In contrast, vanadium-doped TiO₂, which has a higher rutile content, showed a decreased efficiency in the photocatalytic oxidation of diphenyl sulfide.

Reaction Pathway : The oxidation of diphenyl sulfide to this compound is often the rate-determining step. Hydroxyl radicals are believed to play a significant role in this initial oxidation step. The presence of both anatase and rutile phases in the catalyst is beneficial for the effective oxidation of diphenyl sulfide to this compound.

| Catalyst | Oxidant | Key Findings | Primary Product(s) | Reference |

|---|---|---|---|---|

| Anatase-TiO₂ | H₂O₂ | Can proceed as both a catalytic and photocatalytic reaction. | Diphenyl sulfone (Ph₂SO₂) | |

| Rutile-TiO₂ | H₂O₂ | Only photocatalytic oxidation is possible; achieves nearly 100% conversion of Ph₂S in 15 minutes. | This compound (Ph₂SO) | |

| V-TiO₂ | H₂O₂ | Increased rutile content decreased the efficiency of photocatalytic oxidation. | This compound and Diphenyl sulfone | |

| Zn-TiO₂ | H₂O₂ | Highly selective, resulting in nearly exclusive conversion to the sulfoxide. | This compound (Ph₂SO) | |

| Sn-TiO₂ | H₂O₂ | Selectivity towards this compound was dominant over diphenyl sulfone. | This compound (Ph₂SO) |

Role in Desulfurization Processes

The removal of sulfur compounds from fossil fuels is a critical process for reducing air pollution and preventing acid rain. Oxidative desulfurization (ODS) is a promising technology that operates under mild conditions and avoids the use of hydrogen, making it a more cost-effective and environmentally friendly alternative to traditional hydrodesulfurization (HDS).

In the ODS process, refractory sulfur compounds present in fuel are oxidized to their corresponding sulfoxides and sulfones. This oxidation increases the polarity of the sulfur compounds, allowing for their subsequent removal through methods like extraction, adsorption, or filtration. The conversion of organosulfur compounds, such as diphenyl sulfide, into this compound is a key intermediate step in this process.

The ODS reaction is typically a two-step process:

Oxidation of the sulfide to the corresponding sulfoxide.

Further oxidation of the sulfoxide to the sulfone.

| Desulfurization Process | Role of this compound | Mechanism | Significance | Reference |

|---|---|---|---|---|

| Oxidative Desulfurization (ODS) | Intermediate product | Diphenyl sulfide is oxidized to this compound, which is then further oxidized to diphenyl sulfone. | The formation of the more polar sulfoxide facilitates the removal of sulfur from fuel via extraction or adsorption. | |

| ODS with H₂O₂/Carboxylic Acid | Intermediate product | Sulfur compounds are oxidized to sulfoxides and then sulfones by peracids formed in situ. | Allows for effective desulfurization of real diesel fuel with high sulfur content under mild conditions. | |

| Hydrodesulfurization (HDS) of Oxidized Fuels | Precursor for removal | Sulfur species are first oxidized to sulfoxides/sulfones and then subjected to conventional HDS. | The oxidized species (sulfoxides) are converted to hydrogen sulfide under HDS conditions for removal. |

Analytical Techniques in Diphenyl Sulfoxide Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in the study of diphenyl sulfoxide (B87167), offering detailed insights into its molecular structure and bonding.

Infrared (IR) Spectroscopy Infrared spectroscopy is instrumental in identifying the characteristic functional groups of diphenyl sulfoxide. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the S=O stretching vibration (νS=O). This band is typically observed in the region of 1040-1050 cm⁻¹. For instance, a study reported the S=O stretching vibration at 1041 cm⁻¹ in a potassium bromide (KBr) matrix. rsc.org Other bands in the spectrum correspond to the aromatic C-H and C-C vibrations of the phenyl rings. Far-infrared spectra have also been measured at liquid helium temperatures to investigate low-frequency vibrations. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum of this compound typically shows multiplets in the aromatic region. In a study using deuterated chloroform (B151607) (CDCl₃) as a solvent, signals were observed as multiplets at δ 7.66-7.64 ppm and δ 7.49-7.42 ppm. rsc.org Another report showed multiplets at δ 7.65 ppm (4H) and 7.46 ppm (6H) in CDCl₃. rsc.org

¹³C NMR: The carbon NMR spectrum provides distinct signals for the carbon atoms in the phenyl rings. Reported chemical shifts in CDCl₃ are approximately δ 145.8, 131.2, 129.5, and 125.0 ppm. rsc.org Another study reported similar values at δ 145.57, 131.03, 129.31, and 124.76 ppm in the same solvent. rsc.org

Interactive Data Table: NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H | 7.66-7.64 | m | rsc.org |

| ¹H | 7.49-7.42 | m | rsc.org |

| ¹H | 7.65 | m (4H) | rsc.org |

| ¹H | 7.46 | m (6H) | rsc.org |

| ¹³C | 145.8 | - | rsc.org |

| ¹³C | 131.2 | - | rsc.org |

| ¹³C | 129.5 | - | rsc.org |